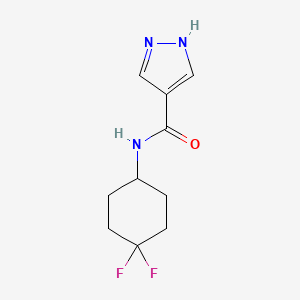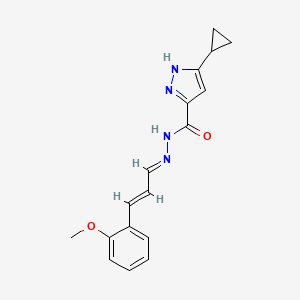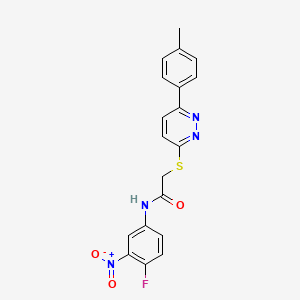
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound is synthesized using a specific method that involves several steps, and it has been shown to have a mechanism of action that is both unique and effective. In
Mecanismo De Acción
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes that are involved in cancer cell proliferation. Additionally, this compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has also been shown to have antimicrobial activity against various bacterial strains. Additionally, it has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for cancer research. Additionally, this compound has been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one of the main limitations of using this compound in lab experiments is its relatively high cost compared to other compounds.
Direcciones Futuras
There are several future directions for research on N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide. One potential direction is to further explore its anti-cancer activity and its mechanism of action. Additionally, more research could be done to explore its potential applications in the treatment of inflammatory diseases and diabetes. Finally, more research could be done to optimize the synthesis method for this compound, potentially reducing its cost and making it more accessible for use in lab experiments.
Métodos De Síntesis
The synthesis method for N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide involves several steps. The first step involves the reaction of 4-fluoro-3-nitroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. This reaction produces N-(4-fluoro-3-nitrophenyl)-2-chloroacetamide. The second step involves the reaction of this intermediate with 6-(p-tolyl)pyridazin-3-thiol in the presence of a base such as potassium carbonate. This reaction produces the final product, N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide.
Aplicaciones Científicas De Investigación
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. It has been shown to have potent anti-cancer activity against a variety of cancer cell lines. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3S/c1-12-2-4-13(5-3-12)16-8-9-19(23-22-16)28-11-18(25)21-14-6-7-15(20)17(10-14)24(26)27/h2-10H,11H2,1H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCUFISFPJYYJEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-3-nitrophenyl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,4-Difluorophenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2389673.png)

![1-[(4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B2389676.png)
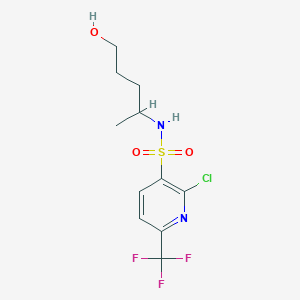
![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2389679.png)

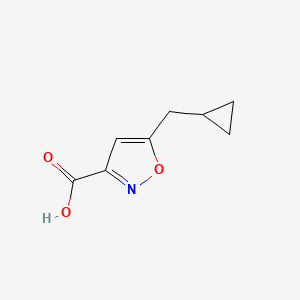
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2389683.png)
![ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate](/img/structure/B2389685.png)
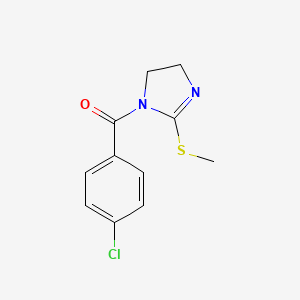
![(3Z)-3-{[(4-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2389688.png)

